![molecular formula C8H15NO2 B3109523 1-Tert-butylazetidine-3-carboxylic acid CAS No. 17358-76-8](/img/structure/B3109523.png)
1-Tert-butylazetidine-3-carboxylic acid
Descripción general
Descripción
1-Tert-butylazetidine-3-carboxylic acid is a chemical compound with the CAS Number: 17358-76-8 . It has a molecular weight of 157.21 and its IUPAC name is 1-tert-butyl-3-azetidinecarboxylic acid . It is an off-white solid .
Molecular Structure Analysis
The molecular formula of 1-Tert-butylazetidine-3-carboxylic acid is C8H15NO2 . The InChI Code is 1S/C8H15NO2/c1-8(2,3)9-4-6(5-9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) .Physical And Chemical Properties Analysis
1-Tert-butylazetidine-3-carboxylic acid is an off-white solid . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Azetidines and Derivative Preparation : A study by Chen et al. (1967) describes the tosylation of 1-t-butyl-3-azetidinol, leading to the preparation of 1-t-butylazetidine-3-carboxylic acid. This research provides insight into the synthesis of azetidine derivatives, a crucial aspect of organic chemistry.
Kinetic Resolution in Esterification : Ishihara et al. (2008) explored the kinetic resolution of racemic carboxylic acids, including derivatives like 1-Tert-butylazetidine-3-carboxylic acid, through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction, highlighting its role in asymmetric synthesis (Ishihara et al., 2008).
Derivative Synthesis for Antibacterial Agents : Song et al. (2009) synthesized derivatives of 2-arylthiazolidine-4-carboxylic acid and 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid to screen for antibacterial activities. This study provides an example of the application of such compounds in developing potential antibacterial agents (Song et al., 2009).
Biomedical Applications
Peptidomimetics Synthesis : Campbell and Rapoport (1996) reported a method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids using intermediates like 1-Tert-butylazetidine-3-carboxylic acid. These amino acid analogues are essential for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).
Enantioselective Synthesis : The work by Studer et al. (1995) on the synthesis of enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrates the application of such compounds in the enantioselective synthesis of amino acids and peptides (Studer et al., 1995).
Nucleotide Base Complexation : Zimmerman et al. (1991) studied the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, indicating the potential for using 1-Tert-butylazetidine-3-carboxylic acid derivatives in molecular recognition and biochemistry (Zimmerman et al., 1991).
Safety and Hazards
Mecanismo De Acción
Mode of Action
A related compound, n-tert-butoxycarbonyl-thiazolidine carboxylic acid, has been studied . It was proposed that the mechanism of action involves a nucleophilic substitution reaction through intramolecular hydrogen bonding . This mechanism could potentially be applied to 1-Tert-butylazetidine-3-carboxylic acid, given the structural similarities.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (15721 g/mol) and its solid form , may influence its bioavailability and pharmacokinetics.
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions could result in various molecular transformations and interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, 1-Tert-butylazetidine-3-carboxylic acid is recommended to be stored at 0-8°C , suggesting that lower temperatures may help maintain its stability.
Propiedades
IUPAC Name |
1-tert-butylazetidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)9-4-6(5-9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSRKHYILVKXGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304755 | |
Record name | 1-tert-butylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butylazetidine-3-carboxylic acid | |
CAS RN |
17358-76-8 | |
Record name | NSC167187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-tert-butylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.